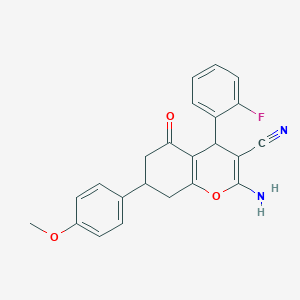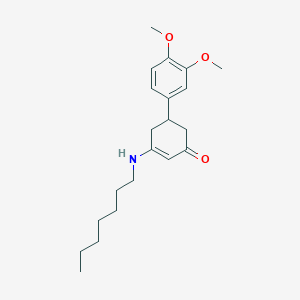
2-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-hydroxybenzaldehyde and 2-furylmethylamine.
Condensation Reaction: The aldehyde group of 3-ethoxy-4-hydroxybenzaldehyde reacts with the amine group of 2-furylmethylamine under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinazolinone core structure.
Final Modifications: Additional functional group modifications may be performed to achieve the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Choosing efficient catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Using techniques like recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium
Propiedades
Fórmula molecular |
C21H20N2O4 |
|---|---|
Peso molecular |
364.4g/mol |
Nombre IUPAC |
2-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H20N2O4/c1-2-26-19-12-14(9-10-18(19)24)20-22-17-8-4-3-7-16(17)21(25)23(20)13-15-6-5-11-27-15/h3-12,20,22,24H,2,13H2,1H3 |
Clave InChI |
YHIHEJKCWJUHGA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,6,8-tetramethyl-2-(3-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430577.png)
![N-(3,4-dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B430578.png)
![5-benzoyl-9-(3,4-dimethoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B430579.png)
![N-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B430580.png)
![5-(Cyclopropanecarbonyl)-9,9-dimethyl-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B430584.png)


![ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B430593.png)
![1-(1,3-benzothiazol-2-yl)-3-methyl-4-{(1Z)-N-[3-(morpholin-4-yl)propyl]ethanimidoyl}-1H-pyrazol-5-ol](/img/structure/B430594.png)



![1-(1,3-benzothiazol-2-yl)-3-methyl-4-[(1Z)-N-(pyridin-3-ylmethyl)ethanimidoyl]-1H-pyrazol-5-ol](/img/structure/B430600.png)

